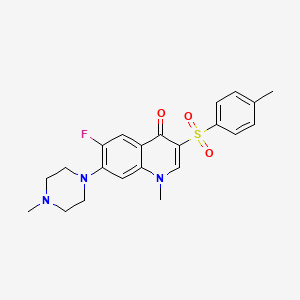

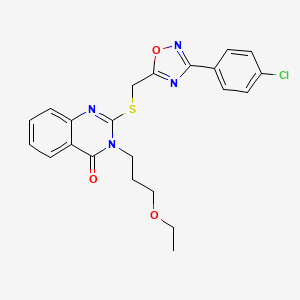

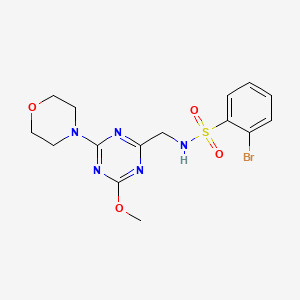

![molecular formula C19H20BrN3 B3004373 2-(1-(4-溴苄基)哌啶-3-基)-1H-苯并[d]咪唑 CAS No. 887218-37-3](/img/structure/B3004373.png)

2-(1-(4-溴苄基)哌啶-3-基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H20BrN3 and its molecular weight is 370.294. The purity is usually 95%.

BenchChem offers high-quality 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成技术

- 开发了一种合成唑-哌啶的技术,如 2-(1-(4-溴苄基)哌啶-3-基)-1H-苯并[d]咪唑,包括用溴吡啶对唑进行芳基化,然后还原吡啶环。该方法也适用于标题化合物的苯并类似物 (Shevchuk 等人,2012 年)。

化学合成和晶体学

- N-(4-溴苄基)-2-(5,6-二甲基-1H-苯并[d]咪唑-2-基)苯胺通过一种罕见的缩合过程合成。对所得苯并咪唑衍生物进行了晶体学研究 (Dziełak 等人,2018 年)。

生物活性

- 合成了一系列苯并咪唑衍生物,包括 2-(4-溴苄基)-1H-苯并咪唑变体,并筛选了其 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。一些衍生物在这些领域显示出有效的活性 (Menteşe 等人,2015 年)。

药理学研究

- 针对新型苯并咪唑衍生物的潜在抗阿尔茨海默病应用的研究导致了 N-苄基化 (吡咯烷-2-酮)/(咪唑烷-2-酮) 衍生物等化合物的合成和评估。对这些化合物进行了抗阿尔茨海默病活性的测试,提供了潜在治疗应用的见解 (Gupta 等人,2020 年)。

缓蚀

- 苯并咪唑衍生物,包括那些与 2-(1-(4-溴苄基)哌啶-3-基)-1H-苯并[d]咪唑在结构上相似的衍生物,被研究作为酸性环境中钢的缓蚀剂。使用各种技术评估了它们的抑制作用,证明了显着的缓蚀效率 (Yadav 等人,2016 年)。

抗菌应用

- 苯并咪唑衍生物的合成和抗菌活性评估,包括 2-(呋喃-2-基)-1-(哌啶-4-基)-1H-苯并[d]咪唑,显示出对各种细菌和真菌物种良好至中等的活性,表明其作为抗菌剂的潜力 (Parmar 等人,2018 年)。

抗结核活性

- 合成并表征了新型 5-氯-1-(哌啶-4-基)-1H-苯并[d]咪唑-2(3H)-酮衍生物,对接和筛选研究表明一些分子具有有效的抗结核活性 (Raju 等人,2020 年)。

抗菌和抗真菌活性

- 新型 2-((E)-2-芳基-1-乙烯基)-3-(2-硫代-1H-苯并[d]咪唑-5-基)-3,4-二氢-4-喹啉酮对各种细菌和真菌菌株表现出显着的生物活性,强调了它们作为抗菌剂的潜力 (ANISETTI 等人,2012 年)。

光致发光和生物活性

- 对取代的苯并噻唑衍生物的研究,包括与 2-(1-(4-溴苄基)哌啶-3-基)-1H-苯并[d]咪唑在结构上相关的化合物,显示出有希望的光致发光和生物活性,包括抗菌和抗真菌特性 (Shafi 等人,2021 年)。

作用机制

Target of Action

The compound, also known as 2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole, has been found to have high selectivity for resistant Plasmodium falciparum . This suggests that the compound’s primary targets are likely to be proteins or enzymes within the Plasmodium falciparum parasite.

Biochemical Pathways

Given its antimalarial activity, it is likely that the compound affects pathways related to the parasite’s survival and proliferation .

Result of Action

The compound has been found to produce significant inhibition of parasite growth, with 56 to 93% inhibition observed at a concentration of 40 μg/mL . This suggests that the compound’s action results in a substantial reduction in the number of viable Plasmodium falciparum parasites.

未来方向

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

生化分析

Biochemical Properties

The compound 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole plays a role in biochemical reactions, particularly in the inhibition of the NLRP3 inflammasome . It interacts with enzymes such as NLRP3, affecting its ATPase activity . The nature of these interactions involves binding to the enzyme, leading to a reduction in its activity .

Cellular Effects

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole has been observed to have effects on various types of cells, particularly macrophages . It influences cell function by inhibiting the release of IL-1β, a pro-inflammatory cytokine, in LPS/ATP-stimulated human macrophages . This suggests that the compound may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole involves binding interactions with the NLRP3 inflammasome . This binding leads to the inhibition of the enzyme’s ATPase activity, which in turn reduces the release of IL-1β . This suggests that the compound may also influence gene expression related to inflammatory responses.

属性

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPXBRWXMRTKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

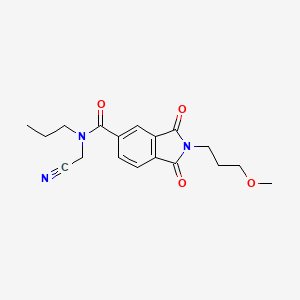

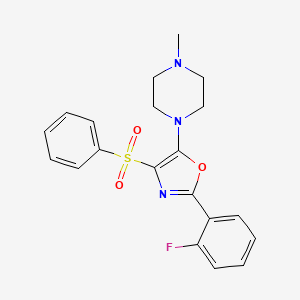

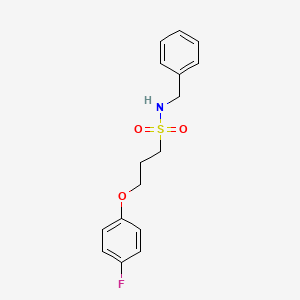

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)

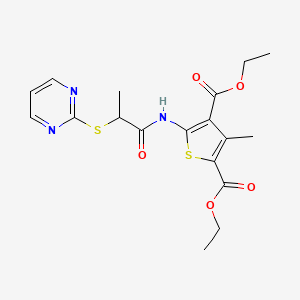

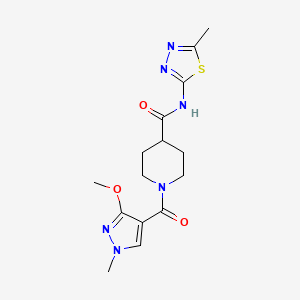

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)

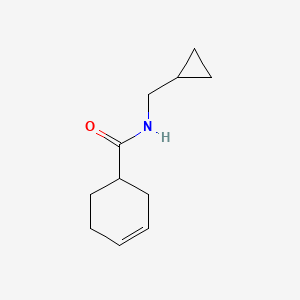

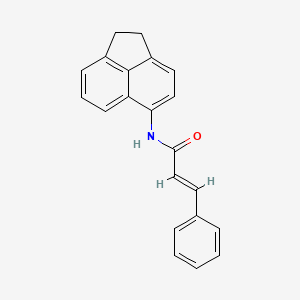

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)